1-[2-(Benzyloxy)-6-hydroxyphenyl]ethan-1-one
Overview
Description
“1-[2-(Benzyloxy)-6-hydroxyphenyl]ethan-1-one” is a chemical compound with the molecular formula C15H14O3 . It is also known by other names such as 2-Hydroxy-6-benzyloxyacetophenone .
Molecular Structure Analysis
The molecular structure of “1-[2-(Benzyloxy)-6-hydroxyphenyl]ethan-1-one” consists of a benzene ring with a benzyloxy group and a hydroxy group at the 2nd and 6th positions respectively, and an ethanone group at the 1st position .Physical And Chemical Properties Analysis
The compound has a molecular weight of 242.27 . It has a density of 1.2±0.1 g/cm3, a boiling point of 550.4±45.0 °C at 760 mmHg, and a flash point of 194.5±22.2 °C . It also has a molar refractivity of 100.5±0.3 cm3, a polar surface area of 56 Å2, and a molar volume of 288.8±3.0 cm3 .Scientific Research Applications
Synthesis of Transition Metal Complexes
- Field : Inorganic Chemistry
- Application : This compound is used in the synthesis of transition metal complexes derived from Schiff base ligands . These complexes have been found to have potent antioxidant and antimicrobial activities .
- Method : The ligands are obtained from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . The ligands then coordinate with metal ions in a 1:1 molar ratio .
- Results : The synthesized metal (II) complexes were found to be highly potent antioxidants and showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The Cu (II) complexes were the most potent, having IC50 values in the 2.98 to 3.89 µM range . The complexes also showed antimicrobial activities against several bacterial and fungal strains .
Synthesis of Chalcone Derivatives
- Field : Organic Chemistry
- Application : “1-[2-(Benzyloxy)-6-hydroxyphenyl]ethan-1-one” is used in the synthesis of chalcone derivatives . These derivatives have wide applications in pharmaceutical and medicinal chemistry .
- Method : The chalcone derivatives are synthesized by coupling with aromatic substituted aldehyde .
- Results : The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
Synthesis of 1-[6-(benzyloxy)-3-(tert-butyl)-2-hydroxyphenyl]ethan-1-one
- Field : Organic Chemistry
- Application : This compound is used in the synthesis of 1-[6-(benzyloxy)-3-(tert-butyl)-2-hydroxyphenyl]ethan-1-one . The synthesized compound has potential applications in various fields of chemistry .
- Method : The synthesis involves the reaction of 1-[2-(benzyloxy)-6-hydroxyphenyl]ethan-1-one with tert-butyl .
- Results : The synthesized compound was characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
Synthesis of 1-[2-(benzyloxy)phenyl]ethan-1-one
- Field : Organic Chemistry
- Application : “1-[2-(Benzyloxy)-6-hydroxyphenyl]ethan-1-one” is used in the synthesis of 1-[2-(benzyloxy)phenyl]ethan-1-one . The synthesized compound has potential applications in various fields of chemistry .
- Method : The synthesis involves the reaction of 1-[2-(benzyloxy)-6-hydroxyphenyl]ethan-1-one with other reactants .
- Results : The synthesized compound was characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
Synthesis of 1-[6-(benzyloxy)-3-(tert-butyl)-2-hydroxyphenyl]ethan-1-one
- Field : Organic Chemistry
- Application : This compound is used in the synthesis of 1-[6-(benzyloxy)-3-(tert-butyl)-2-hydroxyphenyl]ethan-1-one . The synthesized compound has potential applications in various fields of chemistry .
- Method : The synthesis involves the reaction of 1-[2-(benzyloxy)-6-hydroxyphenyl]ethan-1-one with tert-butyl .
- Results : The synthesized compound was characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
Synthesis of 1-[2-(benzyloxy)phenyl]ethan-1-one
- Field : Organic Chemistry
- Application : “1-[2-(Benzyloxy)-6-hydroxyphenyl]ethan-1-one” is used in the synthesis of 1-[2-(benzyloxy)phenyl]ethan-1-one . The synthesized compound has potential applications in various fields of chemistry .
- Method : The synthesis involves the reaction of 1-[2-(benzyloxy)-6-hydroxyphenyl]ethan-1-one with other reactants .
- Results : The synthesized compound was characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
properties
IUPAC Name |
1-(2-hydroxy-6-phenylmethoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11(16)15-13(17)8-5-9-14(15)18-10-12-6-3-2-4-7-12/h2-9,17H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKWVASSCBEYTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379442 | |
Record name | 1-[2-(Benzyloxy)-6-hydroxyphenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Benzyloxy)-6-hydroxyphenyl]ethan-1-one | |
CAS RN |
4047-24-9 | |
Record name | 1-[2-(Benzyloxy)-6-hydroxyphenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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